

Application Notes and Protocols for hGAPDH-IN-1 In Vitro Inhibition Assay

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These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **hGAPDH-IN-1** against human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate[1][2]. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription activation, apoptosis, and DNA repair[3][4]. Dysregulation of GAPDH activity is associated with several diseases, making it a potential therapeutic target[5]. hGAPDH-IN-1 is a covalent inhibitor of GAPDH. It forms a covalent adduct with an aspartic acid in the active site, displacing the NAD+ cofactor.

Quantitative Data

The inhibitory activity of **hGAPDH-IN-1** has been characterized by its half-maximal inhibitory concentration (IC50) against both the enzyme's activity and cell viability.

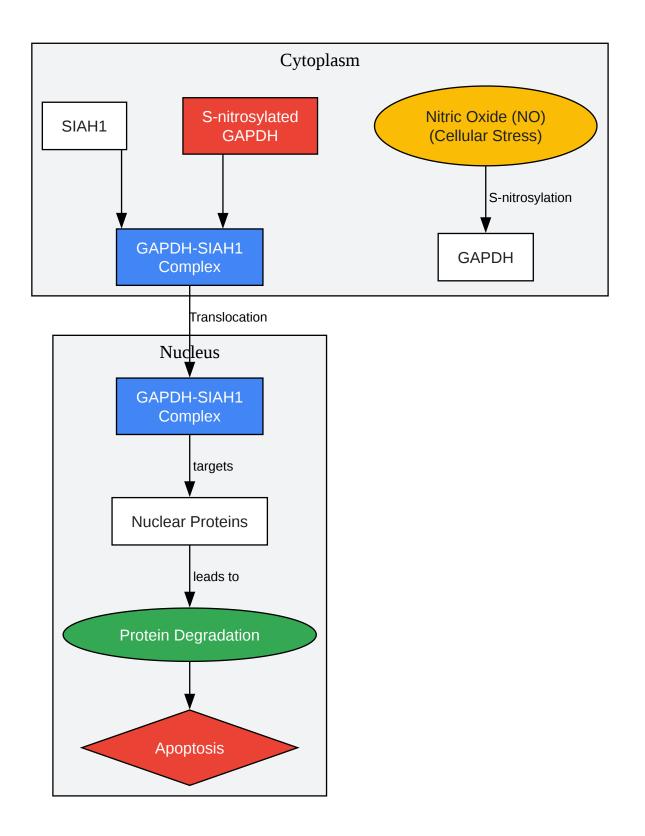


Inhibitor	Target	Assay Type	IC50 Value (μM)	Cell Line
hGAPDH-IN-1	hGAPDH	Enzymatic Activity	39.31	-
hGAPDH-IN-1	Cell Viability	Cell-Based Assay	50.64	HEK293

Signaling Pathway of GAPDH in Apoptosis

Under cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification allows it to bind to the E3 ubiquitin ligase, SIAH1. The GAPDH-SIAH1 complex then translocates to the nucleus, where SIAH1 targets nuclear proteins for degradation, ultimately leading to apoptosis. This pathway highlights a non-glycolytic function of GAPDH that can be modulated by inhibitors.





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Caption: GAPDH-mediated apoptosis signaling pathway.



Experimental Protocol: hGAPDH-IN-1 In Vitro Inhibition Assay

This protocol is adapted from standard colorimetric GAPDH activity assays. The assay measures the enzymatic activity of GAPDH by monitoring the reduction of a probe, which results in a color change measured at 450 nm.

Principle:

The enzymatic activity of GAPDH is determined by a two-step reaction. First, GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG). An intermediate produced in this reaction then reacts with a developer to form a colored product with maximum absorbance at 450 nm. The rate of color development is proportional to the GAPDH activity. The inhibitory effect of **hGAPDH-IN-1** is quantified by measuring the reduction in this rate.

Materials and Reagents:

- hGAPDH enzyme
- hGAPDH-IN-1
- GAPDH Assay Buffer
- GAPDH Substrate
- GAPDH Developer
- 96-well clear, flat-bottom plate
- Multi-well spectrophotometer (ELISA plate reader)
- DMSO (for dissolving the inhibitor)
- Deionized water

Procedure:



Reagent Preparation:

- Warm the GAPDH Assay Buffer to room temperature before use.
- Reconstitute the GAPDH Substrate with GAPDH Assay Buffer. Keep on ice during use.
- Reconstitute the GAPDH Developer with deionized water.
- Prepare a stock solution of hGAPDH-IN-1 in DMSO. Further dilute with GAPDH Assay
 Buffer to create a range of working concentrations.
- Sample and Inhibitor Preparation:
 - Prepare serial dilutions of hGAPDH-IN-1 in GAPDH Assay Buffer in the 96-well plate.
 Include a vehicle control (DMSO) without the inhibitor.
 - Add the hGAPDH enzyme solution to each well containing the inhibitor and the control.
 - Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

Assay Reaction:

- Prepare a Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.
- For samples with potentially high background, prepare a Background Control Mix containing only the Assay Buffer and Developer.
- Add the Reaction Mix to each well of the 96-well plate.

Measurement:

- Immediately place the plate in a microplate reader.
- Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
- Data Analysis:

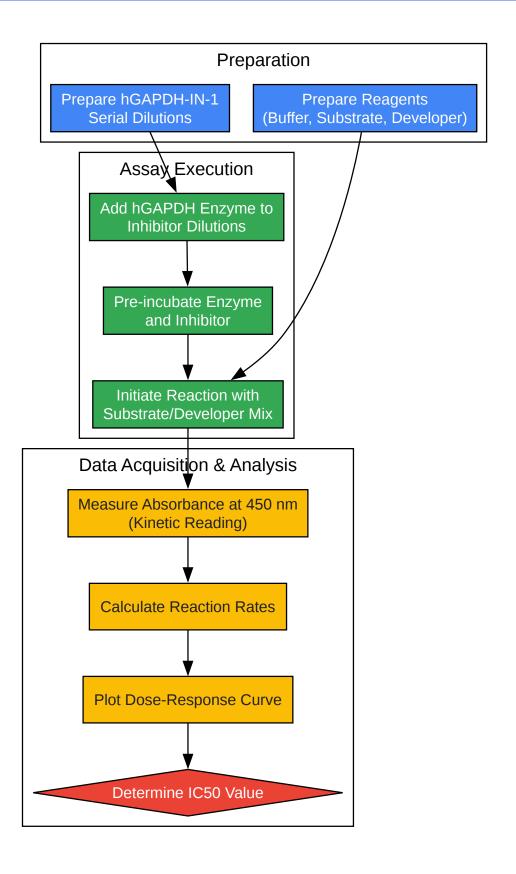


- Calculate the rate of reaction (change in absorbance per minute) for each concentration of hGAPDH-IN-1 and the control.
- Normalize the rates to the vehicle control (considered 100% activity).
- Plot the percentage of GAPDH activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the hGAPDH-IN-1 in vitro inhibition assay.





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Caption: Workflow for hGAPDH-IN-1 in vitro inhibition assay.



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